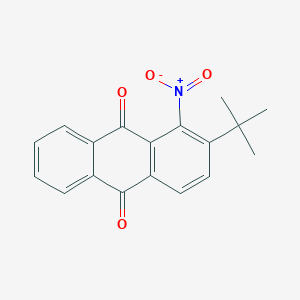
2-tert-butyl-1-nitroanthra-9,10-quinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butyl-1-nitroanthra-9,10-quinone (NQO1) is a synthetic molecule that has been widely used in scientific research due to its unique chemical properties. It is a redox-active compound that can undergo reversible one-electron reduction and oxidation, making it an important tool in studying redox signaling pathways.
Mécanisme D'action
2-tert-butyl-1-nitroanthra-9,10-quinone undergoes reversible one-electron reduction and oxidation, making it an important tool in studying redox signaling pathways. It can act as a catalyst in the reduction of quinones and other electrophilic compounds, which can generate ROS. 2-tert-butyl-1-nitroanthra-9,10-quinone can also reduce ROS, which can protect cells from oxidative stress.
Biochemical and Physiological Effects
2-tert-butyl-1-nitroanthra-9,10-quinone has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and increase the sensitivity of cancer cells to chemotherapy. 2-tert-butyl-1-nitroanthra-9,10-quinone can also protect cells from oxidative stress and reduce inflammation. In addition, 2-tert-butyl-1-nitroanthra-9,10-quinone has been shown to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-tert-butyl-1-nitroanthra-9,10-quinone in lab experiments is its redox-active properties, which make it a versatile tool for studying redox signaling pathways. However, the low yield of 2-tert-butyl-1-nitroanthra-9,10-quinone and its potential toxicity at high concentrations can be limitations for lab experiments.
Orientations Futures
There are several future directions for research involving 2-tert-butyl-1-nitroanthra-9,10-quinone. One area of interest is the development of 2-tert-butyl-1-nitroanthra-9,10-quinone inhibitors as potential anticancer agents. Another area of interest is the role of 2-tert-butyl-1-nitroanthra-9,10-quinone in neurodegenerative diseases, such as Alzheimer's disease. Additionally, there is potential for the use of 2-tert-butyl-1-nitroanthra-9,10-quinone as a biomarker for oxidative stress and inflammation.
Méthodes De Synthèse
2-tert-butyl-1-nitroanthra-9,10-quinone can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-tert-butyl-1,4-benzoquinone, which is then converted to 2-tert-butyl-1,4-dihydroquinone. The final step involves the nitration of 2-tert-butyl-1,4-dihydroquinone to yield 2-tert-butyl-1-nitroanthra-9,10-quinone. The overall yield of 2-tert-butyl-1-nitroanthra-9,10-quinone is typically low, with a reported yield of around 10%.
Applications De Recherche Scientifique
2-tert-butyl-1-nitroanthra-9,10-quinone has been widely used in scientific research as a redox-active compound. It has been used to study redox signaling pathways, oxidative stress, and cellular metabolism. 2-tert-butyl-1-nitroanthra-9,10-quinone has also been used to investigate the role of reactive oxygen species (ROS) in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Propriétés
IUPAC Name |
2-tert-butyl-1-nitroanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-18(2,3)13-9-8-12-14(15(13)19(22)23)17(21)11-7-5-4-6-10(11)16(12)20/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRKBHQVXQHRES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-1-nitroanthracene-9,10-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

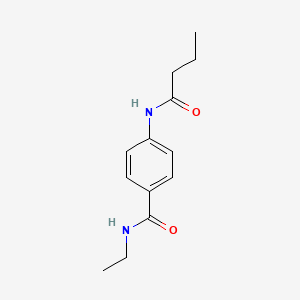
![2-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5233981.png)
![1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5233985.png)
![N-(5-chloro-2-methoxyphenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5233989.png)
![ethyl {1-[({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)amino]cyclohexyl}acetate](/img/structure/B5233997.png)
![2-phenylethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5234003.png)
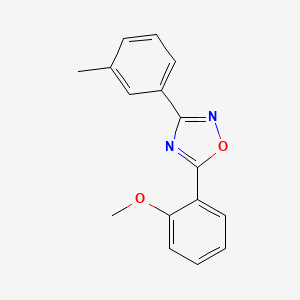
![3-chloro-N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5234012.png)
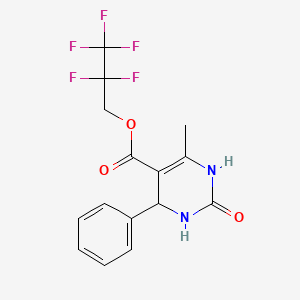
![10-bromo-3-(butylthio)-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5234022.png)
![1-ethyl-4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)pyridinium iodide](/img/structure/B5234028.png)
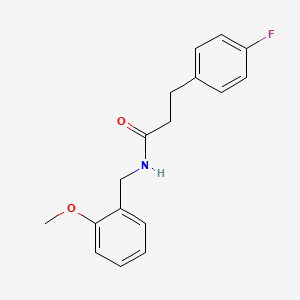
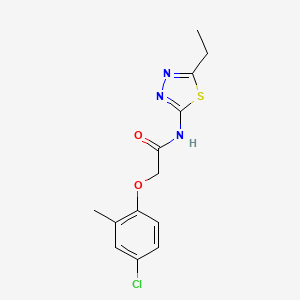
![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5234061.png)